6-methyl-2-(pyridin-3-yl)-1H-indole
CAS No.:
Cat. No.: VC10562458
Molecular Formula: C14H12N2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12N2 |
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Molecular Weight | 208.26 g/mol |
IUPAC Name | 6-methyl-2-pyridin-3-yl-1H-indole |
Standard InChI | InChI=1S/C14H12N2/c1-10-4-5-11-8-14(16-13(11)7-10)12-3-2-6-15-9-12/h2-9,16H,1H3 |
Standard InChI Key | BKJUALJDZUWJHW-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 |
Canonical SMILES | CC1=CC2=C(C=C1)C=C(N2)C3=CN=CC=C3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-Methyl-2-(pyridin-3-yl)-1H-indole (C₁₄H₁₂N₂) consists of an indole scaffold—a bicyclic structure featuring a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substitutions include:
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Methyl group (-CH₃) at position 6 of the indole ring.
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Pyridin-3-yl group (a pyridine ring attached via its third carbon) at position 2.
The IUPAC name derives from this substitution pattern, ensuring unambiguous identification .
Table 1: Key Molecular Descriptors
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6-methyl-2-(pyridin-3-yl)-1H-indole can be inferred from methodologies applied to analogous indole derivatives. A plausible route involves:
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Indole Core Formation:
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Pyridine Ring Introduction:
Key Reaction Conditions:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
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Base: Na₂CO₃ or K₃PO₄.
Structural Modifications
Functionalization of the indole and pyridine rings enables diversification:
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N-Alkylation: Quaternization of the indole nitrogen to enhance solubility .
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Electrophilic Substitution: Halogenation or nitration at reactive positions (e.g., C5 of indole) for further derivatization .
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR:
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Mass Spectrometry:
Thermodynamic Stability
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Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, indicating moderate thermal stability.
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Hygroscopicity: Low, due to hydrophobic indole and pyridine moieties.
Compound | Target | IC₅₀ (nM) | Source |
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2-Methyl-1H-indole derivative | EZH2 | 2.1 | |
6-(Pyridin-3-yl)-1H-indole | Undetermined | N/A |
Anticancer Activity
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In Silico Predictions: Molecular docking studies suggest affinity for kinase domains (e.g., JAK2, EGFR) .
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Cytotoxicity Screening: Pending experimental validation, but methyl and pyridine groups may enhance cell membrane permeability .
Applications in Material Science
Organic Electronics
The conjugated π-system of indole-pyridine hybrids enables applications in:
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Organic Light-Emitting Diodes (OLEDs): As emissive layer components due to tunable fluorescence .
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Photovoltaics: Electron-deficient pyridine rings improve charge transport in donor-acceptor polymers.
Coordination Chemistry
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Ligand Design: Pyridinyl nitrogen and indole NH serve as binding sites for transition metals (e.g., Ru, Pt) in catalytic complexes .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Controlling substitution patterns during indole functionalization remains challenging .
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Scale-Up: Palladium catalysts and boronic acid reagents increase production costs .
Pharmacological Optimization
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